molecular formula C9H13ClO3 B13154134 Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate CAS No. 84545-01-7

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate

Cat. No.: B13154134
CAS No.: 84545-01-7
M. Wt: 204.65 g/mol
InChI Key: RNUMHXXTMMCVJT-UHFFFAOYSA-N
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Description

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is a functionalized cyclopentane compound of high interest in advanced organic and medicinal chemistry research. This molecule possesses two key reactive sites: the chloroacetyl group, which serves as a potent alkylating agent, and the methyl ester, which can be hydrolyzed or subjected to other nucleophilic transformations. Its structure makes it a valuable bifunctional building block for the synthesis of complex molecular architectures, such as cyclopentane-based β-amino acid derivatives and other stereodefined polyfunctionalized compounds. Researchers utilize this reagent in the development of novel pharmaceuticals and bioactive molecules, particularly in constructing constrained ring systems that can mimic peptide structures. The compound should be stored in a cool, dry place and handled with appropriate personal protective equipment. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

84545-01-7

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3

InChI Key

RNUMHXXTMMCVJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Related Crystal Structure Preparation

Source of Materials

A mixture of (1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (2.00 g, 5 mmol) and triethylamine (1.52 g, 15 mmol) was dissolved in dry dichloromethane (40 mL). The temperature was dropped to 0 °C. Then 2-chloroacetyl chloride (0.78 g, 7 mmol) was added dropwise under stirring. The mixture was stirred for 2 h at room temperature until the TLC indicated the reaction was completed. The solution was concentrated under reduced pressure. The title compound was separated by silica-gel column chromatography with ethyl acetate-petroleum ether (10%) gradient solvent system. The target product was obtained as a white solid with a yield of 93.0%.

Applications and Uses

This compound serves as an intermediate in synthesizing more complex molecules, mainly in the pharmaceutical and agrochemical industries. Its reactive chloroacetyl group allows for further chemical transformations, such as nucleophilic substitution reactions, which can lead to the formation of biologically active compounds.

Table of Properties

Property Value
CAS No. 84545-01-7
Product Name Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate
Molecular Formula C9H13ClO3
Molecular Weight 204.65 g/mol
IUPAC Name methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3
Standard InChIKey RNUMHXXTMMCVJT-UHFFFAOYSA-N
PubChem Compound 20202801
Last Modified Aug 10 2024

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: 3-(Chloroacetyl)cyclopentane-1-carboxylic acid.

    Reduction: 3-(Hydroxyacetyl)cyclopentane-1-carboxylate.

Scientific Research Applications

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The following table highlights key structural differences between Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate and its analogues:

Compound Name Molecular Formula Key Substituents Functional Groups Present Molecular Weight (g/mol)
This compound* C₉H₁₁ClO₃ Chloroacetyl (3-position) Ester, Ketone, Chloride ~202.6 (calculated)
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Amino (3-position) Ester, Amine 143.18
Methyl 3-fluorocyclopentane-1-carboxylate C₇H₁₁FO₂ Fluorine (3-position) Ester, Fluoride 146.16
Methyl 3-cyclopentenecarboxylate C₇H₁₀O₂ Cyclopentene ring (unsaturated) Ester, Alkene 126.16

*Note: Data for this compound is inferred from structural analogues and general chemical principles.

Key Observations:
  • Substituent Reactivity: The chloroacetyl group in the target compound introduces electrophilic reactivity, enabling participation in nucleophilic acyl substitutions. In contrast, the amino group in Methyl 3-aminocyclopentanecarboxylate allows for hydrogen bonding and basicity .
  • Ring Saturation : Methyl 3-cyclopentenecarboxylate’s unsaturated ring increases rigidity and alters electronic properties compared to saturated cyclopentane derivatives .
Yield Trends:
  • Amination and esterification steps (e.g., in ) often yield >70% under optimized conditions.

Physicochemical and Toxicological Properties

Limited data exists for the target compound, but comparisons can be drawn from analogues:

Property This compound* Methyl 3-aminocyclopentanecarboxylate Methyl 3-fluorocyclopentane-1-carboxylate
Melting/Boiling Point Not available Not reported Not reported
Toxicity (GHS Classification) Likely Category 2 (skin/eye irritation) H302, H315, H319, H335 Not classified
Stability Hydrolytically sensitive (ester + chloride) Stable under inert conditions Moderate stability
Toxicity Insights:
  • The chloroacetyl group may confer higher toxicity (similar to chloroacetyl chloride, a known irritant ).
  • Methyl 3-aminocyclopentanecarboxylate is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .

Biological Activity

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H11ClO3
  • Molecular Weight : 194.63 g/mol
  • IUPAC Name : this compound

This compound features a cyclopentane ring substituted with a chloroacetyl group and a carboxylate ester, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For example:

  • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values in the range of 10-20 µM .
Cell LineIC50 (µM)Reference
MDA-MB-23115
A54918
HeLa12

The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways. Studies indicate that the compound increases reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activities. The presence of the chloroacetyl group is crucial for enhancing cytotoxicity. Modifications to this group or the ester moiety can lead to variations in potency and selectivity against different cell lines.

Case Studies

A notable study involved synthesizing derivatives of this compound to evaluate their biological activities systematically. The results indicated that specific substitutions at the cyclopentane ring could enhance selectivity for cancer cells while reducing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate, and how are intermediates purified?

  • Methodology : The compound is synthesized via multi-step reactions, often involving chloroacetylation of cyclopentane derivatives. For example, intermediates like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride are reacted with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in solvents like ethyl acetate. Purification typically employs silica gel chromatography with ethyl acetate/methanol gradients (yields ~80–90%) .
  • Data : Post-synthesis, LCMS (e.g., m/z 428 [M+H]⁺) and HPLC (retention time 0.61 min under SQD-FA05 conditions) confirm purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • ¹H-NMR : Assignments focus on cyclopentane protons (δ 2.56–2.31, multiplet) and methyl/chloroacetyl groups (e.g., δ 3.82 for methoxy protons) .
  • LCMS/HPLC : Used for molecular weight verification and purity assessment. For example, m/z 540.2 [M+H]⁺ and retention time 1.11 min (SMD-TFA05 conditions) are reported for advanced derivatives .

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Methodology : Liquid-liquid extraction (e.g., ethyl acetate with 15% aqueous K₂HPO₄) removes acidic impurities. Silica gel chromatography (ethyl acetate/methanol) resolves polar byproducts .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature) be optimized for cyclopentane ring functionalization?

  • Methodology : Low-temperature reactions (0°C) reduce side reactions during chloroacetyl group introduction. Solvent selection (e.g., 2-butanone) stabilizes intermediates, as seen in borane-mediated reductions .
  • Data : Stirring under nitrogen for 30 minutes at 0°C achieves >90% conversion in some protocols .

Q. What strategies address hygroscopicity or instability of intermediates?

  • Methodology : Hygroscopic intermediates (e.g., hydrochlorides) are handled under nitrogen and stored with desiccants. Crystallization from heptane/ethyl acetate mixtures improves stability .

Q. How do structural modifications (e.g., substituents on the cyclopentane ring) impact reactivity?

  • Methodology : Substituents like morpholine or methoxyethyl groups alter electron density, affecting reaction rates. For example, morpholinyl ether derivatives require adjusted stoichiometry (1.2–2.0 eq. of borane reagents) .

Q. How to resolve conflicting NMR data for cyclopentane protons in derivatives?

  • Methodology : Compare coupling constants and multiplet patterns across derivatives. For example, cyclopentane protons in methyl 1-(methylamino)cyclopentanecarboxylate show distinct m at δ 2.56–2.31, differing from bicyclic analogs .

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitutions?

  • Methodology : The chloroacetyl group acts as an electrophile, reacting with amines (e.g., morpholine derivatives) via SN2 mechanisms. IR spectroscopy (C=O stretch at 1685–1751 cm⁻¹) and kinetic studies validate this pathway .

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